molecular formula C9H17BrO B13629323 1-Bromo-2-butoxycyclopentane

1-Bromo-2-butoxycyclopentane

Cat. No.: B13629323
M. Wt: 221.13 g/mol
InChI Key: PZIWVEWNSDVHMF-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxycyclopentane is an organic compound with the molecular formula C9H17BrO. It is a brominated cyclopentane derivative, where a bromine atom is attached to the first carbon of the cyclopentane ring, and a butoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-butoxycyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-butoxycyclopentane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, with the bromine atom selectively attaching to the first carbon of the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-butoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-butoxycyclopentanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-butoxycyclopentene.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: 2-Butoxycyclopentanol

    Elimination: 2-Butoxycyclopentene

    Oxidation: Corresponding carbonyl compounds

Scientific Research Applications

1-Bromo-2-butoxycyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-butoxycyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various reactions, such as nucleophilic substitution, where it acts as a leaving group. The butoxy group can also undergo transformations, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

1-Bromo-2-butoxycyclopentane can be compared with other brominated cyclopentane derivatives, such as:

  • 1-Bromo-2-methoxycyclopentane
  • 1-Bromo-2-ethoxycyclopentane
  • 1-Bromo-2-propoxycyclopentane

These compounds share similar reactivity patterns but differ in the nature of the alkoxy group attached to the cyclopentane ring. The butoxy group in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-bromo-2-butoxycyclopentane

InChI

InChI=1S/C9H17BrO/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9H,2-7H2,1H3

InChI Key

PZIWVEWNSDVHMF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCCC1Br

Origin of Product

United States

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